molecular formula C13H8ClN3OS B5235702 2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide

2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide

Cat. No.: B5235702
M. Wt: 289.74 g/mol
InChI Key: KFUXPASBWYOWFG-UHFFFAOYSA-N
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Description

2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide is a heterocyclic compound that features a unique fusion of a thiadiazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide typically involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process. The obtained derivatives are then oxidized using copper (II) chloride, which removes two hydrogen atoms and induces cyclization to form the desired thiadiazole-pyridine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Halogen substitution reactions can introduce different substituents to the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like copper (II) chloride, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while substitution reactions can yield various halogenated benzamides .

Scientific Research Applications

2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide is unique due to its specific fusion of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-10-6-2-1-5-9(10)12(18)16-13-15-11-7-3-4-8-17(11)19-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUXPASBWYOWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C2N=C3C=CC=CN3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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